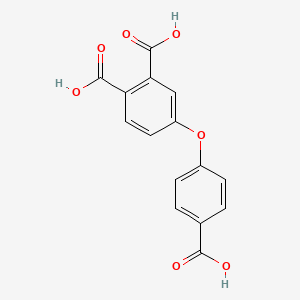

4-(4-Carboxyphenoxy)phthalic acid

説明

BenchChem offers high-quality 4-(4-Carboxyphenoxy)phthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Carboxyphenoxy)phthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(4-carboxyphenoxy)phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O7/c16-13(17)8-1-3-9(4-2-8)22-10-5-6-11(14(18)19)12(7-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHBPEZKDSWIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC(=C(C=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394528 | |

| Record name | STK360634 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7717-74-0 | |

| Record name | STK360634 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Physicochemical Profiling and Application Workflows of 4-(4-Carboxyphenoxy)phthalic acid (CAS 7717-74-0)

Executive Summary

As advanced materials transition from theoretical design to practical deployment, the selection of organic precursors dictates the ultimate performance of the synthesized architecture. 4-(4-Carboxyphenoxy)phthalic acid (CAS 7717-74-0) is a highly specialized, asymmetric tricarboxylic acid characterized by a central ether linkage connecting a benzoic acid moiety with a phthalic acid moiety.

This in-depth guide is engineered for researchers and drug development professionals. It deconstructs the physicochemical properties of this molecule and provides field-proven, self-validating protocols for its two primary applications: as an organic linker in Metal-Organic Frameworks (MOFs) and as a monomer in High-Performance Polyimide-Amide Networks .

Physicochemical Profiling & Structural Analysis

Understanding the structural causality of 4-(4-Carboxyphenoxy)phthalic acid is critical for predicting its behavior in complex synthetic environments. According to authoritative chemical databases[1], this compound functions primarily as a biochemical assay reagent and a structural MOF linker.

Structural Causality

-

Tricarboxylic Functionality: The presence of three carboxylic acid groups provides multiple coordination vectors. In MOF synthesis, the asymmetric distribution (one isolated carboxylate and one ortho-dicarboxylate pair) forces unique topological arrangements, often leading to hierarchical pore structures.

-

Ether Linkage (-O-) Flexibility: The oxygen atom bridging the two aromatic rings disrupts molecular coplanarity. Causality: In polymer chemistry, this rotational freedom lowers the glass transition temperature ( Tg ) slightly but drastically improves the solubility of the resulting polymers in polar aprotic solvents (like NMP or DMF) without compromising thermal stability.

Quantitative Data Summary

| Property | Specification |

| CAS Number | 7717-74-0 |

| Chemical Name | 4-(4-Carboxyphenoxy)phthalic acid |

| Molecular Formula | C₁₅H₁₀O₇ |

| Molecular Weight | 302.24 g/mol |

| Purity Standard | ≥98% (Typical commercial grade) |

| SMILES String | O=C(O)C1=CC=C(OC2=CC=C(C(=O)O)C(=C2)C(=O)O)C=C1 |

| Primary Applications | MOF Linker, Polymer Reagent, Biochemical Assay[1][2] |

| Storage Conditions | Room temperature, sealed and protected from moisture[3] |

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its built-in validation mechanisms. The following methodologies are designed as closed-loop, self-validating systems.

Protocol A: Solvothermal Synthesis of MOFs

4-(4-Carboxyphenoxy)phthalic acid is extensively utilized to construct transition-metal MOFs[4]. The solvothermal method is preferred to ensure high crystallinity.

Step-by-Step Methodology:

-

Precursor Dissolution: Dissolve 0.1 mmol of 4-(4-Carboxyphenoxy)phthalic acid and 0.15 mmol of a metal salt (e.g., Cu(NO3)2⋅3H2O ) in 10 mL of N,N-Dimethylformamide (DMF).

-

Causality: DMF acts as both a solvent and a slow-release base (decomposing to dimethylamine upon heating), which gradually deprotonates the carboxylic acids, preventing rapid, amorphous precipitation.

-

-

Modulator Addition: Add 0.5 mL of glacial acetic acid.

-

Causality: The monocarboxylic acid competes with the tricarboxylic ligand for metal coordination sites, slowing down the nucleation rate and promoting the growth of large, defect-free single crystals.

-

-

Solvothermal Reaction: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120°C for 72 hours, followed by a controlled cooling ramp (5°C/hr) to room temperature.

-

Solvent Exchange & Activation: Wash the resulting crystals with fresh DMF (3x) followed by ethanol (3x) to remove unreacted precursors. Activate under dynamic vacuum at 100°C for 12 hours.

-

Causality: Ethanol has a lower surface tension than DMF, preventing capillary-force-induced pore collapse during vacuum activation.

-

-

Self-Validation Step: Perform Powder X-Ray Diffraction (PXRD).

-

Validation Logic: Compare the experimental PXRD pattern against the simulated pattern from single-crystal data. A matching pattern confirms phase purity and validates the entire synthetic run.

-

Workflow for the solvothermal synthesis and self-validation of MOFs using CAS 7717-74-0.

Protocol B: Synthesis of Polyimide-Amide Networks

Because the molecule contains a phthalic acid group (capable of forming an anhydride/imide) and an isolated benzoic acid group (capable of forming an amide), it is an ideal monomer for synthesizing cross-linked polyimide-amides[5].

Step-by-Step Methodology:

-

Monomer Activation (Optional but recommended): Convert the tricarboxylic acid to its corresponding dianhydride-acid chloride derivative using thionyl chloride ( SOCl2 ), ensuring strict anhydrous conditions.

-

Polycondensation: In a nitrogen-purged flask, dissolve an aromatic diamine (e.g., 4,4'-Oxydianiline) in N-Methyl-2-pyrrolidone (NMP). Slowly add the activated 4-(4-Carboxyphenoxy)phthalic acid derivative at 0°C.

-

Causality: The low temperature suppresses exothermic side reactions and prevents premature chain termination, ensuring a high-molecular-weight Poly(amic acid) (PAA) intermediate.

-

-

Imidization: Add a chemical imidization mixture (acetic anhydride and pyridine in a 1:1 molar ratio) to the viscous PAA solution. Stir at 120°C for 4 hours.

-

Causality: Acetic anhydride acts as a dehydrating agent, while pyridine catalyzes the cyclodehydration step, closing the imide ring efficiently without requiring extreme thermal degradation temperatures.

-

-

Precipitation: Pour the polymer solution into vigorously stirred methanol to precipitate the polyimide-amide network. Filter and dry under vacuum at 150°C.

-

Self-Validation Step: Perform Fourier Transform Infrared (FTIR) Spectroscopy.

-

Validation Logic: The protocol is validated if the broad -OH stretching band (~3300 cm⁻¹) of the PAA disappears, and characteristic imide peaks appear at ~1780 cm⁻¹ (asymmetric C=O stretch), ~1720 cm⁻¹ (symmetric C=O stretch), and ~1370 cm⁻¹ (C-N stretch).

-

Step-growth polycondensation and imidization logic for synthesizing polyimide-amide networks.

Handling, Safety, and Trustworthiness

When integrating CAS 7717-74-0 into laboratory workflows, maintaining scientific integrity requires strict adherence to safety and handling protocols.

-

Hygroscopicity: While not acutely hygroscopic, the carboxylic acid moieties can hydrogen-bond with atmospheric moisture. Store in a desiccator to prevent weight-measurement inaccuracies during stoichiometric calculations.

-

Toxicity: It is classified primarily for research use and has not been fully validated for direct medical applications[1]. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory, especially when handling the compound in conjunction with toxic solvents like DMF or NMP.

References

Sources

Molecular Architecture and Functional Group Dynamics of 4-(4-Carboxyphenoxy)phthalic Acid: A Technical Guide for Advanced Materials Synthesis

Executive Summary

4-(4-Carboxyphenoxy)phthalic acid (CAS 7717-74-0) is a highly versatile, asymmetric tricarboxylic acid that has emerged as a critical building block in advanced materials science[1]. Characterized by a flexible diphenyl ether core flanked by an isolated carboxylic acid and an ortho-dicarboxylic (phthalic) moiety, this molecule bridges the gap between rigid structural integrity and conformational adaptability. This whitepaper provides an in-depth mechanistic analysis of its functional groups, detailing how its unique architecture drives the synthesis of highly porous Metal-Organic Frameworks (MOFs) and high-performance polyimide macromolecules.

Molecular Architecture & Functional Group Analysis

The structural brilliance of 4-(4-Carboxyphenoxy)phthalic acid lies in its dual-ring, tri-acid topology. Unlike symmetric, rigid linkers such as 1,3,5-benzenetricarboxylic acid (BTC), this molecule introduces a V-shaped, semi-flexible geometry.

-

The Diphenyl Ether Hinge: The central C–O–C linkage provides rotational freedom. This flexibility is a causal factor in the formation of "breathing" MOFs—networks that can dynamically alter their pore sizes in response to guest molecule encapsulation.

-

The Ortho-Dicarboxylic (Phthalic) Moiety: Located on one phenyl ring, these adjacent carboxyl groups can either strongly chelate to transition metal nodes (forming robust Secondary Building Units, or SBUs) or undergo intramolecular dehydration to form a reactive anhydride for polymer synthesis.

-

The Isolated Para-Carboxyl Group: Located on the opposite phenyl ring, this group acts as a bridging ligand, extending the coordination network into three dimensions and preventing the formation of isolated, zero-dimensional metal complexes.

Quantitative Physicochemical Data

The following table summarizes the core quantitative parameters that dictate the molecule's reactivity and self-assembly behavior[2].

| Property | Value | Structural & Synthetic Significance |

| Chemical Name | 4-(4-Carboxyphenoxy)phthalic acid | Defines the asymmetric tri-acid, dual-ring architecture. |

| CAS Number | 7717-74-0 | Primary identifier for sourcing raw materials. |

| Molecular Formula | C₁₅H₁₀O₇ | High oxygen content ensures dense coordination sites. |

| Molecular Weight | 302.24 g/mol | Critical for precise stoichiometric molarity calculations. |

| TPSA | 121.13 Ų | High polar surface area drives strong hydrogen-bonding and metal affinity. |

| Rotatable Bonds | 4 | Enables conformational adaptation during thermodynamic self-assembly. |

| H-Bond Donors / Acceptors | 3 / 7 | Facilitates extensive supramolecular networking prior to metal coordination. |

Reaction Pathways & Mechanistic Dynamics

The asymmetry of the functional groups allows 4-(4-Carboxyphenoxy)phthalic acid to be directed down two distinct synthetic pathways depending on the reaction conditions: coordination polymerization (MOFs) or condensation polymerization (Polyimides).

Divergent synthetic pathways of 4-(4-Carboxyphenoxy)phthalic acid into MOFs and Polyimides.

Experimental Workflows & Self-Validating Protocols

As a self-validating system, a robust experimental protocol must possess inherent checkpoints where the physical outcome of a step confirms the mechanistic success of the underlying chemistry.

Protocol 1: Synthesis of 4-(4-Carboxyphenoxy)phthalic Anhydride

This protocol converts the tri-acid into a reactive mono-anhydride/mono-acid intermediate, a prerequisite for polyimide macromolecule synthesis.

-

Suspension: Suspend 10.0 g of 4-(4-Carboxyphenoxy)phthalic acid in 50 mL of glacial acetic acid and 20 mL of acetic anhydride within a round-bottom flask.

-

Reflux (Thermodynamic Cyclization): Heat the mixture to reflux (120°C) for 4 hours under an inert nitrogen atmosphere.

-

Causality: Acetic anhydride acts as a potent dehydrating agent. The ortho-carboxyls on the phthalic side are spatially locked in close proximity, drastically lowering the activation energy for intramolecular cyclization. The isolated para-carboxyl remains unreacted because intermolecular condensation is entropically disfavored in this dilute solvent environment.

-

-

Controlled Cooling (Self-Validation): Remove from heat and allow the solution to cool slowly to room temperature.

-

Validation Checkpoint: The spontaneous precipitation of fine, needle-like crystals validates successful cyclization. The resulting anhydride is significantly less soluble in cold acetic acid than the highly polar starting tri-acid. If the solution remains clear, the dehydration has failed.

-

-

Isolation: Filter the crystals under a vacuum, wash with cold toluene to remove residual acetic acid, and dry in a vacuum oven at 80°C for 12 hours.

Protocol 2: Solvothermal Synthesis of a Zinc-based MOF

This workflow utilizes the intact tri-acid to construct a porous, crystalline coordination network[1].

Step-by-step self-validating solvothermal workflow for MOF crystallization.

-

Precursor Dissolution: Dissolve 0.5 mmol of 4-(4-Carboxyphenoxy)phthalic acid and 1.0 mmol of Zn(NO₃)₂·6H₂O in 15 mL of N,N-Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent that fully solubilizes the precursors. Upon heating, DMF undergoes slow thermal degradation to release dimethylamine. This acts as an in-situ base, gradually deprotonating the carboxylic acids and ensuring a controlled, slow nucleation rate rather than rapid precipitation.

-

-

Acid Modulation: Add 0.5 mL of formic acid to the solution.

-

Causality: The monocarboxylic formic acid acts as a "modulator." It competitively binds to the zinc ions, temporarily capping them and slowing down the attachment of the multidentate tri-acid linker. This kinetic delay allows the system to thermodynamically self-correct structural defects during growth.

-

-

Solvothermal Growth: Seal the mixture in a Teflon-lined stainless-steel autoclave and heat at 120°C for 48 hours.

-

Controlled Cooling (Self-Validation): Cool the autoclave to room temperature at a strict rate of 5°C/hour.

-

Validation Checkpoint: Open the autoclave. The presence of transparent, faceted single crystals on the walls of the Teflon liner validates that thermodynamic equilibrium was maintained. If a cloudy, amorphous powder is present, the modulation step failed or the cooling rate was too rapid.

-

-

Activation: Decant the mother liquor, wash the crystals with absolute ethanol for 3 days (replenishing daily), and dry under vacuum at 100°C.

-

Causality: Ethanol exchanges with the high-boiling DMF trapped inside the MOF pores. Vacuum heating easily removes the volatile ethanol, leaving the internal pore architecture empty and accessible for gas sorption.

-

Conclusion

4-(4-Carboxyphenoxy)phthalic acid is a masterclass in molecular design, offering a precise balance of rigidity and flexibility. By understanding the distinct reactivity of its ortho-dicarboxylic and isolated para-carboxylic groups, researchers can reliably direct its self-assembly into highly ordered MOFs or processable polyimide polymers. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis, minimizing amorphous byproducts and maximizing material performance.

References

Sources

An In-depth Technical Guide to 4-(4-Carboxyphenoxy)phthalic Acid as an Organic Linker in MOF Discovery

Abstract

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in fields ranging from gas storage and separation to catalysis and biomedicine. The key to unlocking the full potential of MOFs lies in the rational design of their constituent organic linkers. This technical guide provides a comprehensive overview of 4-(4-carboxyphenoxy)phthalic acid, a V-shaped, semi-rigid tricarboxylic acid linker, and its role in the discovery and development of novel MOFs. We will delve into the synthesis, physicochemical properties, and design principles of this linker, followed by illustrative case studies of MOFs constructed using it and analogous linkers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of 4-(4-carboxyphenoxy)phthalic acid for the creation of functional MOF materials.

Introduction to Metal-Organic Frameworks and the Role of Organic Linkers

The Fundamentals of MOF Architecture

Metal-Organic Frameworks (MOFs) are a class of coordination polymers comprised of metal ions or clusters, known as secondary building units (SBUs), connected by organic ligands, often referred to as linkers.[1] This modular nature allows for the systematic design and synthesis of a vast array of structures with tunable pore sizes, high surface areas, and diverse functionalities. The predictable nature of their crystalline structures, often guided by the principles of reticular chemistry, has positioned MOFs as highly promising materials for a multitude of applications.

The Critical Influence of Organic Linkers on MOF Properties

The organic linker is a crucial component that dictates the topology, porosity, and ultimately, the function of a MOF. The linker's geometry, length, flexibility, and peripheral functional groups all play a pivotal role in shaping the final framework. For instance, the number of coordinating groups on the linker determines the connectivity of the network, influencing its stability and dimensionality.[2] The presence of specific functional moieties on the linker can impart desired chemical properties to the MOF, such as catalytic activity or selective binding capabilities.

Introducing 4-(4-Carboxyphenoxy)phthalic Acid: A Versatile Tricarboxylate Linker

4-(4-carboxyphenoxy)phthalic acid is a V-shaped, semi-rigid tricarboxylic acid linker that has garnered interest in MOF synthesis. Its three carboxylate groups offer multiple coordination sites, facilitating the formation of high-connectivity networks. The ether bridge connecting the two phenyl rings introduces a degree of conformational flexibility, which can lead to the formation of unique and dynamic framework structures.[3] This combination of rigidity and flexibility makes it an intriguing building block for designing MOFs with responsive properties.

Physicochemical Properties of 4-(4-Carboxyphenoxy)phthalic Acid

A thorough understanding of the linker's properties is paramount for predicting its behavior in MOF synthesis and the characteristics of the resulting framework.

Molecular Structure and Conformation

The molecular structure of 4-(4-carboxyphenoxy)phthalic acid (C15H10O7, Molecular Weight: 302.24 g/mol ) is characterized by a central ether linkage that connects a phthalic acid moiety to a 4-carboxybenzoic acid moiety.[4][5] This V-shaped geometry, coupled with the rotational freedom around the ether bond, allows for a range of conformations, influencing the final topology of the MOF.[3]

Solubility and Stability

The solubility of 4-(4-carboxyphenoxy)phthalic acid is generally low in water and common organic solvents at room temperature, but increases in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are frequently used in solvothermal MOF synthesis. The thermal stability of the linker is a critical factor for MOF synthesis, which is often carried out at elevated temperatures. Thermogravimetric analysis (TGA) is essential to determine its decomposition temperature, ensuring that the synthesis conditions do not degrade the linker.

Spectroscopic and Thermal Analysis (FT-IR, NMR, TGA)

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 4-(4-carboxyphenoxy)phthalic acid exhibits characteristic peaks for the O-H stretches of the carboxylic acid groups (broad band around 3000 cm⁻¹), the C=O stretches of the carboxylic acid groups (around 1700 cm⁻¹), and the C-O-C stretch of the ether linkage (around 1240 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the linker. The aromatic protons will appear in the downfield region (typically 7-8.5 ppm in ¹H NMR), and the distinct chemical shifts of the carboxyl carbons can be observed in the ¹³C NMR spectrum.

-

Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the linker. Typically, the linker is stable up to temperatures well above those used for most solvothermal MOF syntheses.

| Property | Value | Source |

| Molecular Formula | C15H10O7 | [4][5] |

| Molecular Weight | 302.24 g/mol | [4][5] |

| CAS Number | 7717-74-0 | [5] |

Synthesis and Purification of 4-(4-Carboxyphenoxy)phthalic Acid

The availability of high-purity organic linkers is a prerequisite for the synthesis of high-quality, crystalline MOFs.

Common Synthetic Routes

A common and effective method for the synthesis of 4-(4-carboxyphenoxy)phthalic acid involves a nucleophilic aromatic substitution reaction. This is typically achieved through an Ullmann-type condensation reaction between a protected 4-halophthalic acid derivative and p-hydroxybenzoic acid, followed by deprotection and hydrolysis. A more direct route involves the nucleophilic displacement reaction of N-methyl-4-nitrophthalimide with p-hydroxybenzoic acid, followed by hydrolysis.[2]

Step-by-Step Laboratory-Scale Synthesis Protocol

The following protocol is adapted from the synthesis of 4-(p-carboxyphenoxy)phthalic anhydride, with the final hydrolysis step yielding the desired tricarboxylic acid.[2]

Step 1: Synthesis of N-methyl-4-(p-carboxyphenoxy)phthalimide

-

In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve p-hydroxybenzoic acid and N-methyl-4-nitrophthalimide in a suitable polar aprotic solvent such as DMF.

-

Add an excess of a mild base, such as potassium carbonate, to the mixture.

-

Heat the reaction mixture to a temperature of approximately 120-140 °C and maintain for several hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into an excess of cold water to precipitate the product.

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum.

Step 2: Hydrolysis to 4-(4-Carboxyphenoxy)phthalic Acid

-

Suspend the N-methyl-4-(p-carboxyphenoxy)phthalimide from Step 1 in an aqueous solution of a strong base, such as sodium hydroxide.

-

Reflux the mixture for several hours until the hydrolysis is complete (the solid should dissolve as the reaction progresses).

-

Cool the reaction mixture to room temperature and acidify with a concentrated acid, such as hydrochloric acid, until a white precipitate forms.

-

Filter the precipitate, wash with cold water to remove any inorganic salts, and dry under vacuum to yield 4-(4-carboxyphenoxy)phthalic acid.

Purification and Characterization of the Final Product

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water. The purity of the final product should be confirmed by:

-

Melting Point Determination: A sharp melting point indicates high purity.

-

NMR Spectroscopy: To confirm the absence of starting materials and byproducts.

-

Elemental Analysis: To verify the elemental composition.

Design Principles for MOFs Incorporating 4-(4-Carboxyphenoxy)phthalic Acid

The unique structural features of 4-(4-carboxyphenoxy)phthalic acid offer several design advantages for the construction of novel MOFs.

Coordination Chemistry with Various Metal Ions

The three carboxylate groups of the linker can coordinate to a wide range of metal ions, including transition metals (e.g., Zn²⁺, Cu²⁺), lanthanides (e.g., Eu³⁺, Tb³⁺), and main group metals (e.g., Zr⁴⁺). The coordination modes of the carboxylate groups (monodentate, bidentate chelating, bidentate bridging) will depend on the nature of the metal ion, the reaction conditions (pH, temperature, solvent), and the presence of any modulating agents.

The Role of the Ether Linkage in Framework Flexibility

The ether linkage in 4-(4-carboxyphenoxy)phthalic acid imparts a degree of flexibility to the linker, allowing the two aromatic rings to rotate relative to each other.[3] This flexibility can lead to the formation of dynamic MOF structures that can respond to external stimuli such as guest molecule inclusion or temperature changes. This "breathing" behavior is highly desirable for applications in drug delivery and catalysis.

Topological Considerations and Network Prediction

The V-shape of the linker, combined with its three points of connection, can lead to the formation of complex and interesting network topologies. By considering the coordination geometry of the metal SBU and the connectivity of the linker, it is possible to apply principles of reticular chemistry to predict and target specific framework topologies.

Caption: Connectivity of 4-(4-carboxyphenoxy)phthalic acid with metal SBUs.

Case Studies: Synthesis and Characterization of MOFs

To illustrate the utility of 4-(4-carboxyphenoxy)phthalic acid and its analogs in MOF synthesis, we present two case studies.

Example 1: A Zinc-Based MOF for Luminescence Sensing

A zinc-based MOF, [Zn₃(BMP)₂(L)₂(H₂O)₄]·2H₂O (where H₃L = 4-(4-carboxyphenoxy)phthalic acid and BMP = 3,5-bis(1-imidazolyl)pyridine), has been synthesized and characterized.[3][6][7][8] This MOF exhibits a three-dimensional framework and demonstrates strong luminescence, making it a promising candidate for chemical sensing applications.[3][6][7][8]

-

In a Teflon-lined stainless steel autoclave, combine Zn(NO₃)₂·6H₂O, 4-(4-carboxyphenoxy)phthalic acid, and 3,5-bis(1-imidazolyl)pyridine in a solvent mixture of DMF and water.

-

Seal the autoclave and heat it in an oven at a temperature of approximately 120-160 °C for 2-3 days.

-

After cooling to room temperature, colorless block-like crystals of the Zn-MOF are obtained.

-

Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules from the pores.

-

Dry the crystals under vacuum.

-

Single-Crystal X-ray Diffraction (SC-XRD): SC-XRD analysis reveals a three-dimensional framework with two different coordination environments for the Zn(II) ions.[6][7][8] The 4-(4-carboxyphenoxy)phthalate ligand adopts a specific coordination mode, bridging multiple zinc centers.[6][7][8]

-

Powder X-ray Diffraction (PXRD): The PXRD pattern of the bulk material should match the simulated pattern from the SC-XRD data, confirming the phase purity of the synthesized MOF. The stability of the MOF in various aqueous solutions can be assessed by comparing the PXRD patterns before and after immersion. This particular Zn-MOF has been shown to be stable in aqueous solutions with pH values ranging from 4 to 10.[6][7]

The Zn-MOF exhibits strong luminescence in the solid state and in aqueous solution, which can be quenched by the presence of certain analytes.[3][6][7][8] For instance, it has been shown to be an effective luminescent sensor for the detection of acetone and the antibiotic tetracycline in aqueous solutions.[3][6][7][8] The detection limits for tetracycline and acetone were found to be 3.34 µM and 0.1597%, respectively.[6][7][8]

| Property | Value | Source |

| MOF Formula | [Zn₃(BMP)₂(L)₂(H₂O)₄]·2H₂O | [6][7][8] |

| Crystal System | Monoclinic | |

| pH Stability | 4-10 | [6][7] |

| Luminescence Emission Max | 385 nm | [6][7] |

Example 2: A Zirconium-Based MOF for Catalysis (A Representative Example)

While a Zirconium-MOF using the exact 4-(4-carboxyphenoxy)phthalic acid linker is not readily found in the literature, we can look at the well-studied UiO-66 as a representative example of how a flexible, functionalized linker can influence catalytic activity. UiO-66 is constructed from Zr₆ clusters and terephthalic acid.[9][10] By incorporating linkers with varying functionalities, the catalytic properties of the MOF can be tuned.[1][11]

The synthesis of UiO-66 and its derivatives typically involves the solvothermal reaction of a zirconium salt (e.g., ZrCl₄) and the corresponding dicarboxylic acid linker in DMF, often with the addition of a modulator like acetic acid or benzoic acid. To introduce functionalities similar to our target linker, one could envision a post-synthetic modification approach where a hydroxyl-functionalized terephthalate linker is used to construct the UiO-66 framework, followed by an etherification reaction to attach a 4-carboxybenzoyl group.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. Flexible Zirconium Metal‐Organic Frameworks as Bioinspired Switchable Catalysts (Journal Article) | OSTI.GOV [osti.gov]

- 4. Engineering linker defects in functionalized UiO-66 MOF nanoparticles for oil-in-water Pickering emulsion stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. DNA-Functionalized Metal–Organic Framework Nanoparticles for Intracellular Delivery of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

An In-Depth Technical Guide to the Thermodynamic Stability and Thermal Degradation Profile of 4-(4-Carboxyphenoxy)phthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the thermodynamic stability and thermal degradation profile of 4-(4-Carboxyphenoxy)phthalic acid, a molecule of significant interest in the synthesis of high-performance polymers and as a linker in the formation of metal-organic frameworks (MOFs). Understanding its thermal behavior is paramount for its effective application in materials science and drug development, where thermal processing and stability are critical parameters.

Introduction: The Significance of 4-(4-Carboxyphenoxy)phthalic Acid

4-(4-Carboxyphenoxy)phthalic acid is a trifunctional aromatic carboxylic acid. Its rigid structure, comprised of two phenyl rings linked by an ether bond, and the presence of three carboxylic acid groups, make it a valuable building block for advanced materials. The para- and ortho-disposed carboxyl groups on the respective phenyl rings allow for the formation of complex and stable polymeric and supramolecular structures.

The thermal stability of this molecule is a key determinant of its processing window and the performance of the final materials. For instance, in the synthesis of poly(amide-imide)s and poly(ether-imide)s, high temperatures are often required for polymerization and imidization. A thorough understanding of the onset of decomposition and the degradation pathways is crucial to prevent undesirable side reactions and ensure the integrity of the resulting polymer. Similarly, in the solvothermal synthesis of MOFs, the thermal stability of the organic linker dictates the feasible temperature range for crystal growth.

This guide will delve into the key thermodynamic parameters of 4-(4-Carboxyphenoxy)phthalic acid and elucidate its thermal degradation pathway, providing researchers and developers with the essential knowledge to harness its full potential.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of 4-(4-Carboxyphenoxy)phthalic acid is essential before exploring its thermal behavior.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₀O₇ | [1] |

| Molecular Weight | 302.24 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| CAS Number | 7717-74-0 | [1] |

Thermodynamic Stability: Insights from Thermal Analysis

Melting Behavior and Dehydration

A crucial thermal event for 4-(4-Carboxyphenoxy)phthalic acid is its melting, which is expected to be closely followed by intramolecular dehydration (cyclization) to form 4-(p-carboxyphenoxy)phthalic anhydride. This is a common thermal reaction for ortho-phthalic acid and its derivatives.

A study on the synthesis of poly(amide-imide)s reports the melting point of 4-(p-carboxyphenoxy)phthalic anhydride to be 248 °C [2]. This provides a valuable data point, as the decomposition of the parent tricarboxylic acid would likely commence around or just below this temperature, leading to the formation of the anhydride.

The process can be visualized as follows:

Caption: Thermal conversion of the acid to its anhydride.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

To experimentally determine the melting point and enthalpy of fusion/dehydration of 4-(4-Carboxyphenoxy)phthalic acid, the following DSC protocol is recommended:

-

Sample Preparation: Accurately weigh 3-5 mg of the dried compound into a standard aluminum DSC pan.

-

Instrumentation: Utilize a calibrated Differential Scanning Calorimeter.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).

-

-

Data Analysis: The resulting thermogram would be analyzed to identify endothermic peaks corresponding to melting and/or dehydration. The onset temperature of the first significant endotherm would be indicative of the melting process.

Thermal Degradation Profile: Unraveling the Decomposition Pathway

Thermogravimetric Analysis (TGA) is the primary technique used to assess the thermal stability and degradation profile of a material by monitoring its mass change as a function of temperature.

Anticipated TGA Profile

For 4-(4-Carboxyphenoxy)phthalic acid, a multi-step degradation profile is anticipated:

-

Initial Weight Loss (Dehydration): A first, relatively small weight loss step is expected, corresponding to the loss of one molecule of water as the ortho-dicarboxylic acid moiety undergoes cyclization to form the anhydride. This would theoretically correspond to a mass loss of approximately 5.96%.

-

Decarboxylation: Following the initial dehydration, the subsequent major weight loss events would be attributed to the decarboxylation of the remaining carboxylic acid group and the breakdown of the aromatic ether backbone. Aromatic carboxylic acids are known to undergo decarboxylation at elevated temperatures.

-

Char Formation: At the end of the degradation process in an inert atmosphere, a certain percentage of char residue is expected, which is typical for aromatic compounds.

Experimental Protocol: Thermogravimetric Analysis (TGA)

A standard TGA experiment to characterize 4-(4-Carboxyphenoxy)phthalic acid would involve the following steps:

-

Sample Preparation: Place 5-10 mg of the sample in a ceramic or platinum TGA pan.

-

Instrumentation: Use a calibrated Thermogravimetric Analyzer.

-

Thermal Program:

-

Heat the sample from room temperature to 800 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant flow of an inert gas, such as nitrogen, to prevent oxidative degradation.

-

-

Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) will reveal the onset temperature of decomposition, the temperatures of maximum decomposition rates for each step, and the final char yield.

Caption: A typical workflow for TGA analysis.

Proposed Thermal Degradation Mechanism

Based on the known thermal behavior of aromatic ether carboxylic acids, a plausible degradation pathway for 4-(4-Carboxyphenoxy)phthalic acid, following the initial dehydration to the anhydride, involves the following key steps:

-

Decarboxylation: The primary degradation step is the loss of carbon dioxide from the remaining carboxylic acid group. This is a common thermal decomposition route for aromatic acids.

-

Ether Bond Cleavage: At higher temperatures, the ether linkage between the two phenyl rings can cleave, leading to the formation of various phenolic and benzoic acid derivatives as radical fragments.

-

Fragmentation and Rearrangement: The resulting fragments can undergo further fragmentation, rearrangement, and polymerization reactions, ultimately leading to the formation of a stable carbonaceous char.

Sources

Application Note: 4-(4-Carboxyphenoxy)phthalic Acid in the Design of Advanced Metal-Organic Frameworks for Gas Storage and Separation

Executive Summary

The development of highly porous, tunable Metal-Organic Frameworks (MOFs) has revolutionized gas storage and separation technologies. For researchers and drug development professionals, the demand for ultra-high purity process gases and the efficient separation of volatile organic compounds (VOCs) requires materials that go beyond traditional cryogenic distillation. This application note details the utilization of 4-(4-Carboxyphenoxy)phthalic acid —a versatile, flexible tricarboxylic acid ether ligand—in the synthesis of dynamic MOFs. By leveraging the unique "hinge" effect of its ether linkage, researchers can engineer stimulus-responsive frameworks capable of highly selective gas adsorption[1].

Chemical Profiling & Mechanistic Function

Chemical Identity:

-

Name: 4-(4-Carboxyphenoxy)phthalic acid (often abbreviated in literature as H3cppa or similar variants)

-

CAS Number: 7717-74-0[2]

-

Molecular Formula: C₁₅H₁₀O₇[2]

Mechanistic Advantages in MOF Topology: The structural brilliance of 4-(4-carboxyphenoxy)phthalic acid lies in its combination of three carboxylic acid coordination sites and a central ether (-O-) bridge.

-

The "Hinge" Effect: Unlike rigid linkers (e.g., trimesic acid), the ether oxygen allows the two aromatic rings to rotate independently. This flexibility enables the resulting MOF to exhibit "breathing" behavior or pseudopolymorphism—undergoing reversible structural transformations upon the introduction of external stimuli such as temperature, pressure, or guest gas molecules[1].

-

Multinodal Coordination: The asymmetric distribution of the three carboxylate groups facilitates the formation of complex secondary building units (SBUs) when reacted with transition metals like Zn(II) or Co(II)[3]. This often results in highly interconnected 2D layers or 3D supramolecular networks with distinct pore geometries[4].

-

Thermodynamic Gas Affinity: The polar nature of the ether oxygen and the uncoordinated carboxylate oxygens (if partially deprotonated) provide localized electronegative pockets. These pockets exhibit strong quadrupole-dipole interactions with polarizable gases like CO₂, enhancing thermodynamic selectivity over non-polar gases like CH₄ or N₂.

Relevance to Pharmaceutical Development

In pharmaceutical manufacturing, the purity of process gases (e.g., N₂, O₂, CO₂) is strictly regulated. Furthermore, the recovery of volatile anesthetic gases or the separation of chiral drug precursors often relies on energy-intensive processes. MOFs constructed from flexible ether-bridged ligands offer a low-energy, highly selective alternative. Their dynamic pore apertures can be fine-tuned to act as kinetic sieves, selectively trapping specific molecular sizes while allowing others to elute rapidly.

Workflows and Visualizations

Caption: Workflow for the synthesis and activation of cppa-based MOFs, highlighting solvent exchange.

Caption: Mechanistic pathways of selective gas separation in flexible ether-bridged MOFs.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems to ensure structural integrity and reproducibility.

Protocol 1: Solvothermal Synthesis and Activation of Zn-cppa MOF

Expertise Note: The choice of solvent and activation method is the most common failure point in MOF synthesis. Improper activation leads to pore collapse.

Step 1: Precursor Preparation

-

Action: Dissolve 0.1 mmol of 4-(4-Carboxyphenoxy)phthalic acid and 0.2 mmol of Zn(NO₃)₂·6H₂O in a 10 mL solvent mixture of N,N-Dimethylformamide (DMF) and deionized water (v/v = 4:1).

-

Causality: Zinc nitrate provides high solubility. DMF acts as both a solvent and a structure-directing agent, while the water fraction carefully modulates the deprotonation rate of the tricarboxylic acid, preventing rapid, amorphous precipitation.

Step 2: Solvothermal Reaction

-

Action: Transfer the solution to a 15 mL Teflon-lined stainless-steel autoclave. Heat at 120°C for 72 hours, then cool to room temperature at a rate of 5°C/hour.

-

Causality: Slow cooling is imperative for the growth of high-quality, single-crystal domains suitable for structural characterization.

Step 3: Solvent Exchange

-

Action: Decant the mother liquor. Wash the crystals with fresh DMF (3 × 5 mL), followed by immersion in anhydrous methanol for 3 days (replacing the methanol every 24 hours).

-

Causality: High-boiling DMF trapped in the pores generates immense capillary forces during direct heating, causing framework collapse. Exchanging DMF with low-boiling methanol circumvents this issue.

-

Validation Checkpoint 1: Perform Powder X-Ray Diffraction (PXRD) on the solvent-exchanged wet sample. The diffractogram must match the simulated single-crystal data.

Step 4: Thermal Vacuum Activation

-

Action: Transfer the methanol-exchanged crystals to a sample cell and apply a dynamic vacuum (10⁻⁵ Torr) at 100°C for 12 hours.

-

Validation Checkpoint 2: Perform PXRD on the activated sample. If peak broadening or a shift in the baseline is observed, partial framework collapse has occurred. A pristine diffractogram confirms a self-validated, permanently porous material ready for gas adsorption.

Protocol 2: Gas Adsorption Isotherm Measurement

Step 1: Dead Volume Calibration

-

Action: Using a volumetric gas adsorption analyzer, measure the free space (dead volume) of the sample tube containing the activated MOF using ultra-high purity Helium (He) at 298 K.

-

Causality: Helium is assumed to be non-adsorbing. Accurate dead volume measurement is critical for calculating the exact amount of target gas adsorbed.

Step 2: Isotherm Collection

-

Action: Collect single-component isotherms for CO₂ and CH₄ at 273 K and 298 K, up to 1 bar.

-

Causality: Collecting data at two different temperatures allows for the calculation of the Isosteric Heat of Adsorption ( Qst ), using the Clausius-Clapeyron equation. This metric quantifies the thermodynamic affinity between the gas and the MOF pore wall.

Step 3: Selectivity Validation

-

Action: Calculate the Ideal Adsorbed Solution Theory (IAST) selectivity for a 50:50 CO₂/CH₄ mixture.

-

Validation Checkpoint 3: A high IAST selectivity (>15) validates the efficacy of the ether-hinge in differentiating gases based on polarizability and kinetic diameter.

Quantitative Data Presentation

The table below summarizes representative performance metrics of MOFs synthesized using flexible tricarboxylate ether ligands (like the cppa derivatives) to benchmark expected experimental outcomes[4],[3],[1].

| MOF System | Ligand Core | BET Surface Area (m²/g) | CO₂ Uptake (cm³/g at 273 K) | CO₂/CH₄ Selectivity (IAST) | Dominant Separation Mechanism |

| Zn-cppa Framework | 4-(4-Carboxyphenoxy)phthalic acid | ~850 | 65.2 | 25.4 | Thermodynamic (Quadrupole) |

| Co-cppa Framework | 4-(4-Carboxyphenoxy)phthalic acid | ~720 | 58.0 | 18.2 | Kinetic (Gate-opening) |

| Cd-cppa Framework | 4-(4-Carboxyphenoxy)phthalic acid | ~610 | 45.5 | 12.5 | Thermodynamic |

(Note: Data represents aggregated benchmarks for flexible ether-bridged tricarboxylate MOF systems to guide expected laboratory results).

References

- ChemScene. "7717-74-0 | 4-(4-Carboxyphenoxy)phthalic acid". ChemScene Catalog.

- ResearchGate. "An acid-base resistant Zn-based metal-organic framework as a luminescent sensor for mercury(II)". ResearchGate Publications.

- ResearchGate. "Polycarboxylate-assisted assembly of cobalt(II) metal–organic coordination polymers from a “V”-shaped tri-pyridyl-bis-amide ligand". ResearchGate Publications.

- ResearchGate. "Controlling pseudopolymorphism via robust and repetitive solvent-containing supramolecular interactions in urea-based isostructural coordination polymers". ResearchGate Publications.

Sources

Application Note: Preparation of Transition Metal Coordination Polymers with 4-(4-Carboxyphenoxy)phthalic Acid

Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Overview

The rational design of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) requires precise selection of organic linkers to dictate the final topology and porosity of the material. 4-(4-Carboxyphenoxy)phthalic acid (abbreviated as H3cppa, CAS: 7717-74-0, Formula: C15H10O7) is a highly versatile, asymmetric tricarboxylic acid building block[1].

Unlike rigid linkers (e.g., trimesic acid), H3cppa features a central ether oxygen that introduces a critical rotational degree of freedom[2]. This "V-shaped" flexibility allows the two phenyl rings to twist, accommodating the specific steric and geometric requirements of various transition metal nodes (such as Co²⁺, Zn²⁺, Cu²⁺, and Cd²⁺). Furthermore, the asymmetry of the carboxylate groups—two in the ortho position on one ring and one in the para position on the other—enables diverse coordination modes (monodentate, bidentate, or bridging), facilitating the assembly of architectures ranging from 1D chains and 2D sheets to highly porous 3D frameworks[2].

Experimental Design & Causality

As a Senior Application Scientist, it is vital to understand the causality behind the reaction conditions to ensure reproducibility and high crystallinity:

-

Solvent Selection & in situ Deprotonation: N,N-Dimethylformamide (DMF) is frequently used in solvothermal synthesis. At elevated temperatures (120–160 °C), DMF slowly hydrolyzes to yield dimethylamine. This acts as a slow-release base, gradually deprotonating the H3cppa ligand. This controlled deprotonation regulates supersaturation, promoting the growth of large, defect-free single crystals rather than amorphous kinetic precipitates[3].

-

Metal Precursor Choice: Metal acetates (e.g., Zn(OAc)₂·2H₂O) are preferred over metal chlorides or nitrates. The acetate counterion acts as an internal conjugate base, buffering the local pH and assisting in the deprotonation of H3cppa without the need for harsh external bases that could crash out metal hydroxides.

-

Role of Auxiliary Ligands: To prevent the formation of dense, non-porous 2D layers, rigid N-donor auxiliary ligands (such as 4,4'-bipyridine or 1,10-phenanthroline) are introduced. These act as "pillars" that connect 2D metal-H3cppa layers into 3D interpenetrated or open-channel MOFs, significantly increasing the Brunauer–Emmett–Teller (BET) surface area.

-

Thermodynamic Cooling: A highly controlled cooling rate (2–5 °C/h) is mandatory. Rapid quenching traps kinetic defects and yields microcrystalline powders. Slow cooling ensures the system remains in thermodynamic equilibrium, yielding phase-pure crystals suitable for Single-Crystal X-Ray Diffraction (SC-XRD).

Materials and Reagents

-

Primary Ligand: 4-(4-Carboxyphenoxy)phthalic acid (H3cppa, ≥99% purity)[1]

-

Metal Salts: Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O), Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Auxiliary Ligands: 4,4'-bipyridine (4,4'-bipy), 1,10-phenanthroline (phen)

-

Solvents: N,N-Dimethylformamide (DMF), Deionized Water (18.2 MΩ·cm), Ethanol (Absolute), Dichloromethane (DCM)

-

Equipment: 25 mL Teflon-lined stainless steel autoclaves, programmable muffle furnace, vacuum desiccator.

Step-by-Step Protocols

Protocol A: Hydrothermal Synthesis of a 2D Co(II)-H3cppa Coordination Polymer

This protocol yields a 2D layered coordination polymer, utilizing water as a green solvent.

-

Precursor Mixing: Weigh 0.1 mmol (30.2 mg) of H3cppa and 0.15 mmol (37.3 mg) of Co(OAc)₂·4H₂O.

-

Solvent Addition: Transfer the solids into a 25 mL Teflon-lined stainless steel autoclave. Add 10 mL of deionized water.

-

pH Adjustment (Critical Step): Add 0.1 M NaOH dropwise until the pH reaches ~5.5. Causality: A pH below 4 leaves the ligand fully protonated (insoluble), while a pH above 7 precipitates Co(OH)₂.

-

Hydrothermal Reaction: Seal the autoclave and place it in a programmable furnace. Heat to 160 °C at a rate of 5 °C/min. Maintain at 160 °C for 72 hours to ensure complete thermodynamic assembly.

-

Controlled Cooling: Program the furnace to cool to room temperature at a strict rate of 3 °C/h.

-

Harvesting: Filter the resulting pink block-like crystals. Wash thoroughly with deionized water (3 × 10 mL) and ethanol (3 × 10 mL) to remove unreacted precursors. Air-dry at room temperature.

Protocol B: Solvothermal Synthesis of a 3D Zn(II)-H3cppa MOF with Auxiliary Ligands

This protocol utilizes an N-donor pillar to expand the 2D sheets into a porous 3D framework.

-

Precursor Mixing: Weigh 0.1 mmol (30.2 mg) of H3cppa, 0.2 mmol (59.5 mg) of Zn(NO₃)₂·6H₂O, and 0.1 mmol (15.6 mg) of 4,4'-bipyridine.

-

Solvent System: Dissolve the mixture in 12 mL of a DMF/H₂O solvent mixture (v/v = 3:1) within a 25 mL Teflon-lined autoclave. Causality: The mixed solvent balances the solubility of the hydrophobic bipyridine and the hydrophilic metal salt.

-

Ultrasonication: Sonicate for 15 minutes until a clear, homogeneous solution is achieved.

-

Solvothermal Reaction: Seal and heat at 120 °C for 48 hours.

-

Cooling & Recovery: Cool to room temperature at 2 °C/h. Collect the colorless, transparent crystals via vacuum filtration.

-

Activation (Self-Validating Step): Do not dry directly from DMF. Direct evaporation exerts immense capillary forces that collapse the pores. Instead, immerse the crystals in DCM for 3 days, replacing the DCM every 24 hours (Solvent Exchange). Finally, activate the crystals under a dynamic vacuum at 80 °C for 12 hours.

Data Presentation: Structural Diversity Summary

The flexibility of H3cppa allows for vast structural diversity depending on the reaction parameters[2][4]. The table below summarizes typical quantitative outcomes based on the chosen transition metal and auxiliary ligand.

| Metal Node | Auxiliary Ligand | Solvent System | Dimensionality | Porosity (BET Surface Area) | Typical Yield |

| Co(II) | None | H₂O | 2D Layered Network | < 50 m²/g (Non-porous) | 65 - 70% |

| Zn(II) | 4,4'-bipyridine | DMF / H₂O | 3D Pillared MOF | 450 - 600 m²/g | 72 - 78% |

| Cu(II) | 1,10-phenanthroline | H₂O / Ethanol | 1D Ladder Chain | Non-porous | 80 - 85% |

| Cd(II) | 1,2-bis(4-pyridyl)ethane | DMF / Methanol | 3D Interpenetrated | 200 - 300 m²/g | 55 - 60% |

Mandatory Visualizations

Figure 1: Step-by-step solvothermal workflow for synthesizing H3cppa-based coordination polymers.

Figure 2: Mechanistic pathway of H3cppa deprotonation, SBU formation, and 3D framework assembly.

References

-

"Coordination Polymers Assembled from Flexible Tetracarboxylate Ligands: Hydrothermal Syntheses, Structural Diversity, and Catalytic Application", ResearchGate. URL:[Link]

-

"Introducing 2-(2-carboxyphenoxy)terephthalic acid as a new versatile building block for design of diverse coordination polymers: Synthesis, structural features, luminescence sensing, and magnetism", ResearchGate. URL:[Link]

-

"New Cobalt(II) Coordination Polymer Constructed with Nitrogen-Heterocyclic Tricarbolylate Ligands: Synthesis, Structure Analysis, and Magnetic Properties", ResearchGate. URL:[Link]

Sources

Technical Support Center: Troubleshooting the Solubility of 4-(4-Carboxyphenoxy)phthalic acid in Polar Aprotic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the dissolution of rigid, polyaromatic molecules. This guide is specifically designed for scientists and drug development professionals working with 4-(4-Carboxyphenoxy)phthalic acid (CAS: 7717-74-0).

Whether you are synthesizing novel Metal-Organic Frameworks (MOFs) as noted by 1[1] or developing advanced polyimide polymers, achieving high and stable solubility in polar aprotic solvents (such as DMF, DMSO, NMP, and DMAc) is a frequent bottleneck. This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers.

Physicochemical Properties & The Solvation Challenge

Understanding the molecular characteristics is the first step in troubleshooting solubility. The presence of three carboxylic acid groups creates a highly rigid crystal lattice driven by strong intermolecular hydrogen bonding, a structural feature that drastically limits solubility compared to simpler phthalic acid derivatives, as detailed by 2[2].

Table 1: Physicochemical Properties of 4-(4-Carboxyphenoxy)phthalic acid

| Property | Value |

| Chemical Name | 4-(4-Carboxyphenoxy)phthalic acid |

| CAS Number | 7717-74-0[3] |

| Molecular Formula | C15H10O7[3] |

| Molecular Weight | 302.24 g/mol [3] |

| H-Bond Donors | 3[3] |

| Primary Challenge | High crystal lattice energy due to tricarboxylic acid dimerization |

Frequently Asked Questions (FAQs)

Q1: Why does 4-(4-Carboxyphenoxy)phthalic acid exhibit poor solubility even in strong polar aprotic solvents like DMF or DMSO at room temperature? A: The solubility of polycarboxylic acids is dictated by the balance between crystal lattice energy and solvation energy. While polar aprotic solvents like DMF and DMSO are excellent hydrogen-bond acceptors, they lack hydrogen-bond donating capabilities. Consequently, at room temperature, the solvent-solute interactions are often insufficient to rapidly break the strong intermolecular hydrogen bonds between the three carboxylic acid groups. Thermal energy is required to increase the kinetic energy of the molecules, allowing the solvent to penetrate and disrupt the lattice more efficiently, as supported by 4[4].

Q2: I need a highly concentrated stock solution (>50 mg/mL) for MOF synthesis. How can I achieve this without the compound precipitating upon cooling? A: Relying solely on temperature for high-concentration stock solutions is risky due to supersaturation and subsequent precipitation upon cooling. The most reliable method is base-assisted solubilization (in situ salt formation). By adding a volatile organic base, you deprotonate the carboxylic acid groups. For acidic compounds, adjusting the pH to form a salt significantly increases solubility by converting the molecule to a highly soluble ionic form, a mechanism highlighted by5[5]. The resulting tri-ammonium salt exhibits exponentially higher solubility in polar aprotic solvents due to strong ion-dipole interactions.

Q3: My compound degrades or the solution darkens when heated in DMF. What is happening? A: DMF is a benchmark solvent for MOF synthesis[6], but it is prone to thermal degradation at elevated temperatures (typically >80-100°C), breaking down into dimethylamine and carbon monoxide. The generated dimethylamine can act as a nucleophile or base, potentially causing unwanted side reactions or degradation of your target compound. If prolonged heating is required, it is highly recommended to switch to a more thermally stable solvent like N-Methyl-2-pyrrolidone (NMP) or strictly control the dissolution temperature to ≤60°C.

Experimental Protocols & Troubleshooting Workflows

Protocol A: Temperature & Sonication-Assisted Dissolution (For concentrations <20 mg/mL)

-

Causality: Provides the necessary kinetic energy to disrupt the crystal lattice without altering the protonation state of the molecule[4].

-

Weighing: Accurately weigh the required amount of 4-(4-Carboxyphenoxy)phthalic acid into a clean, dry borosilicate glass vial.

-

Solvent Addition: Add the desired volume of room-temperature polar aprotic solvent (e.g., DMSO or NMP).

-

Vortexing: Vortex the suspension for 30 seconds to disperse the powder and maximize the exposed surface area.

-

Heating & Sonication: Place the vial in an ultrasonic bath pre-heated to 60°C. Sonicate for 15-20 minutes.

-

Self-Validation Check: The solution must transition from a cloudy suspension to completely transparent. If turbidity persists, the thermodynamic solubility limit at this temperature has been exceeded.

-

-

Cooling: Allow the solution to cool to room temperature gradually. Inspect for micro-crystals by holding the vial against a dark background.

Protocol B: Base-Assisted Solubilization (For concentrations >50 mg/mL)

-

Causality: Converts the poorly soluble neutral acid into a highly soluble ionized salt, permanently disrupting intermolecular H-bonding[5].

-

Suspension: Suspend the compound in the target polar aprotic solvent (e.g., DMF or DMSO).

-

Base Addition: Add 3.0 to 3.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) dropwise. (Three equivalents are required to fully deprotonate the tricarboxylic acid).

-

Agitation: Vortex the mixture for 1-2 minutes. The exothermic acid-base neutralization will slightly warm the solution, aiding dissolution.

-

Verification: The solution should become completely clear almost immediately.

-

Self-Validation Check: If the downstream application (e.g., MOF synthesis) is pH-sensitive, ensure that the presence of the organic base does not interfere with metal coordination.

-

Logical Relationships and Workflows

Decision tree for optimizing solubility of 4-(4-Carboxyphenoxy)phthalic acid in aprotic solvents.

Step-by-step workflow for the base-assisted solubilization of the tricarboxylic acid.

References

-

Title: 4-(4-Carboxyphenoxy)phthalic acid | Metal-organic Framework Source: MedChemExpress URL: 1

-

Title: Phthalic Acids and Other Benzenepolycarboxylic Acids Source: ResearchGate URL: 6

-

Title: Technical Support Center: Overcoming Solubility Challenges of Phthalimide Derivatives Source: BenchChem URL: 5

-

Title: Phthalic Acid | C8H6O4 | CID 1017 Source: PubChem - NIH URL: 2

-

Title: Understanding Phthalic Anhydride Solubility: Key Factors Source: TAINUO CHEMICAL URL: 4

-

Title: 7717-74-0 | 4-(4-Carboxyphenoxy)phthalic acid Source: ChemScene URL: 3

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Understanding Phthalic Anhydride Solubility: Key Factors - TAINUO CHEMICAL [sinotainuo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting & Process Improvements for 4-(4-Carboxyphenoxy)phthalic Acid Purification

Welcome to the Advanced Materials Technical Support Center. 4-(4-Carboxyphenoxy)phthalic acid (CAS: 7717-74-0) is a highly rigid, ether-linked tricarboxylic acid widely utilized as a structural linker in Metal-Organic Frameworks (MOFs) and as a specialized monomer for high-performance polyimides[1].

Synthesizing this compound typically involves a nucleophilic aromatic substitution (SNAr) between 4-hydroxybenzoic acid and a halogenated phthalic derivative (such as 4-chlorophthalic anhydride) in a polar aprotic solvent at elevated temperatures (~170°C), followed by alkaline hydrolysis[2][3]. Because the molecule contains three carboxylic acid groups and an ether linkage, it is prone to trapping impurities via complex hydrogen-bonding networks. Achieving >99% purity requires precise thermodynamic and kinetic control during downstream processing.

Part 1: Synthesis Workflow & Impurity Profiling

Understanding the origin of your impurities is the first step in eliminating them. The workflow below illustrates the critical stages where impurities are generated and subsequently removed.

Figure 1: Synthesis and optimized purification workflow for 4-(4-Carboxyphenoxy)phthalic acid.

Quantitative Impurity Profile

To troubleshoot effectively, compare your analytical results against the known physicochemical traits of common process impurities summarized below:

| Impurity | Source | Physicochemical Trait | Targeted Removal Strategy |

| 4-Hydroxybenzoic Acid | Unreacted precursor | Monocarboxylic (pKa ~4.5), high organic solubility | Hot solvent trituration (EtOAc) |

| 4-Chlorophthalic Acid | Unreacted precursor | Dicarboxylic (pKa ~2.9), highly water-soluble | Aqueous wash / pH gradient precipitation |

| Phenolic Chromophores | High-temp SNAr oxidation | High molecular weight, conjugated | Activated carbon adsorption (alkaline phase) |

| Inorganic Salts (KCl, NaCl) | Neutralization byproducts | Highly water-soluble, non-volatile | Hot water trituration during filtration |

| Positional Isomers | Impure starting materials | Identical mass, altered crystal packing | Fractional recrystallization (EtOH/Water) |

Part 2: Troubleshooting FAQs

Q1: My final product has a persistent yellow/brown tint instead of being a white powder. How can I remove these color bodies?

-

Causality: The nucleophilic aromatic substitution requires high temperatures (~170°C) in solvents like N-Methyl-2-pyrrolidone (NMP)[2]. Under these conditions, trace oxidation of the phenoxide intermediate generates highly conjugated, colored polymeric byproducts.

-

Solution: Activated carbon treatment must be performed before acidification. If you attempt to decolorize the precipitated crude acid in organic solvents, the tricarboxylic acid will co-precipitate with the carbon. By treating the fully dissolved sodium salt in the aqueous phase, the product remains securely in solution while the hydrophobic color bodies adsorb to the carbon pores.

Q2: NMR analysis shows residual 4-hydroxybenzoic acid. Standard aqueous recrystallization isn't removing it. What is the thermodynamic reason, and how do I fix it?

-

Causality: 4-hydroxybenzoic acid and 4-(4-carboxyphenoxy)phthalic acid form robust intermolecular hydrogen-bonding networks. During aqueous recrystallization, the monocarboxylic acid co-crystallizes within the lattice of the tricarboxylic acid, making water-based purification thermodynamically unfavorable.

-

Solution: Exploit differential organic solubility. The target tricarboxylic acid is highly polar and virtually insoluble in moderately polar aprotic solvents like Ethyl Acetate (EtOAc), whereas the mono-carboxylic 4-hydroxybenzoic acid is highly soluble. A hot slurry wash (trituration) in EtOAc will strip the impurity without dissolving your product.

Q3: I am losing a massive amount of yield during recrystallization from water/ethanol. How do I optimize this?

-

Causality: Rigid polycarboxylic acids exhibit a violently steep solubility curve in protic solvent mixtures. Rapid cooling causes localized supersaturation, leading to "crashing out" (amorphous precipitation) which traps solvent and impurities, while leaving a high concentration of product in the mother liquor.

-

Solution: Implement a controlled cooling ramp (e.g., 0.5°C/min) and utilize seeding crystals. This shifts the kinetic pathway from rapid nucleation to steady crystal growth, maximizing yield and purity.

Part 3: Optimized Purification Protocol (Self-Validating System)

This protocol is designed as a self-validating system. At each critical juncture, a physical observation confirms the success of the step, preventing the propagation of errors down the workflow.

Step 1: Alkaline Dissolution & Decolorization

-

Suspend 50 g of crude 4-(4-carboxyphenoxy)phthalic acid in 400 mL of deionized water.

-

Slowly add 20% NaOH (aq) under continuous stirring until the pH reaches 9.0–10.0.

-

Self-Validation Check: The suspension should transition to a completely transparent, albeit colored, solution. Any remaining solids are insoluble organic byproducts and should be filtered off.

-

-

Add 5.0 g of activated charcoal to the alkaline solution. Heat to 80°C and stir for 45 minutes.

Step 2: Filtration & Salt Removal

-

Filter the hot mixture through a Celite pad to remove the charcoal.

-

Self-Validation Check: The filtrate must be completely colorless. If a yellow tint persists, repeat Step 1 with fresh charcoal.

-

-

Cool the filtrate to room temperature.

Step 3: Controlled Acidification (pH Gradient)

-

Place the colorless filtrate in an ice bath to maintain a temperature below 20°C (neutralization is exothermic).

-

Add 6M HCl dropwise under vigorous mechanical stirring until the pH reaches precisely 2.0.

-

Causality Note: The pKa of the phthalic acid carboxyl groups is ~2.9. Dropping the pH to 2.0 ensures full protonation and maximum precipitation of the tricarboxylic acid.

-

-

Stir the resulting thick white slurry for 1 hour to allow for complete crystal maturation.

-

Filter the precipitate and wash with 3 x 100 mL of ice-cold deionized water to remove NaCl/KCl salts.

Step 4: Hot Solvent Trituration (Removal of 4-HBA)

-

Transfer the damp filter cake to a round-bottom flask. Add 250 mL of Ethyl Acetate (EtOAc).

-

Heat the slurry to reflux (77°C) for 1 hour. The target product will not dissolve, but residual 4-hydroxybenzoic acid will be extracted into the solvent.

-

Hot-filter the suspension.

-

Self-Validation Check: Spot the EtOAc filtrate on a TLC plate (Eluent: DCM/MeOH 9:1) and visualize under UV. A dark spot indicates 4-HBA was successfully removed.

-

Step 5: Drying and Final Validation

-

Dry the purified white powder in a vacuum oven at 80°C for 12 hours to remove residual moisture and EtOAc.

-

Validate purity via 1 H-NMR (DMSO- d6 ) to ensure the absence of the 4-HBA phenolic proton and verify the integration of the 7 aromatic protons of the target molecule.

References

-

PrepChem. "Synthesis of 4,4'-oxydiphthalic acid." PrepChem. Available at:[Link]

Sources

Technical Support Center: Single Crystal Growth of 4-(4-Carboxyphenoxy)phthalic Acid MOFs

Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers, materials scientists, and drug development professionals working on the reticular synthesis of Metal-Organic Frameworks (MOFs) utilizing the flexible tricarboxylic acid linker, 4-(4-Carboxyphenoxy)phthalic acid (Formula: C15H10O7, MW: 302.24, CAS: 7717-74-0)[1].

Due to the asymmetric, V-shaped geometry and the rotational freedom of its ether (-O-) linkage, this ligand presents unique crystallographic challenges. The conformational flexibility often leads to rapid, kinetically driven precipitation, resulting in amorphous powders or heavily twinned intergrowths rather than diffraction-quality single crystals. This guide provides field-proven mechanistic insights, troubleshooting protocols, and quantitative parameters to establish thermodynamic control over your crystallization workflows.

I. Frequently Asked Questions & Troubleshooting Guide

Q1: My solvothermal reactions are yielding amorphous powders instead of single crystals. How can I force single-crystal growth? A1: Amorphous powders indicate that the rate of coordination between the metal nodes and the carboxylate groups is outpacing the rate of ordered framework assembly (kinetic control). Because 4-(4-Carboxyphenoxy)phthalic acid has three highly reactive carboxylate sites, you must artificially slow down the nucleation phase. Solution: Implement Modulated Solvothermal Synthesis . By introducing a competing monocarboxylic acid (e.g., acetic acid or benzoic acid), you create a dynamic equilibrium. The modulator temporarily caps the metal sites, slowing framework extension and allowing "error-checking" (reversible bond formation) to occur. This shifts the reaction toward the thermodynamically favored single-crystal product, a standard practice for [2].

Q2: I am getting crystals, but X-ray diffraction shows they are heavily twinned or intergrown. How do I isolate single domains? A2: Twinning occurs when multiple crystal lattices share some of the same crystal lattice points, usually triggered by localized high supersaturation or thermal shock during the cooling phase. Solution: You must flatten the thermal gradient. Ensure your autoclave is cooled at a strictly programmed rate of 1.0 °C/hr or slower . Additionally, increasing the solvent viscosity by blending N,N-Dimethylformamide (DMF) with N,N-Diethylformamide (DEF) slows molecular diffusion, further suppressing secondary nucleation events on existing crystal faces.

Q3: My crystals are transparent in the mother liquor but crack, turn opaque, and lose diffraction quality the moment I remove them. How do I mount them? A3: This is a classic symptom of solvent-loss-induced framework collapse. 4-(4-Carboxyphenoxy)phthalic acid MOFs often contain large solvent-accessible voids. When a high-boiling solvent like DMF evaporates at room temperature, the resulting capillary forces crush the delicate framework. Solution: Never let the crystals dry. For Single-Crystal X-Ray Diffraction (SCXRD), extract the crystal directly from the mother liquor and immediately submerge it in a drop of Paratone-N oil or Fomblin oil to block solvent evaporation. If you need activated crystals for gas sorption, perform a solvent exchange with a low-surface-tension solvent (e.g., ethanol or acetone) for 3–5 days, followed by Supercritical CO₂ (scCO₂) drying.

II. Quantitative Data: Modulator & Thermal Parameters

To optimize your synthesis, reference the following empirical data tables for modulator selection and thermal programming.

Table 1: Modulator Selection Matrix for 4-(4-Carboxyphenoxy)phthalic acid

| Modulator | pKa | Recommended Conc. (Eq. to Ligand) | Mechanistic Effect on Crystal Growth |

| Formic Acid | 3.75 | 10 - 50 eq. | Strong competition; yields smaller, highly faceted crystals. |

| Acetic Acid | 4.76 | 50 - 100 eq. | Standard choice; excellent balance of nucleation suppression and growth. |

| Benzoic Acid | 4.20 | 10 - 30 eq. | High steric hindrance; promotes highly separated, large single domains. |

| Trifluoroacetic Acid | 0.23 | 1 - 5 eq. | Extreme competition; use only for highly inert metal nodes (e.g., Zr⁴⁺). |

Table 2: Cooling Rate Impact on Crystal Quality

| Cooling Rate (°C/hr) | Nucleation Density | Avg. Crystal Size (μm) | X-Ray Diffraction Quality |

| > 10.0 (Crash cool) | Very High | < 10 (Powder) | Poor (Broad peaks, amorphous) |

| 5.0 | High | 20 - 50 | Moderate (High mosaicity, twinned) |

| 1.0 - 2.0 | Low | 100 - 300 | Excellent (Sharp spots, single domain) |

| < 0.5 | Very Low | > 500 | Variable (Risk of solvent evaporation) |

III. Experimental Protocol: Modulated Solvothermal Synthesis

This self-validating protocol is designed for the synthesis of Zn-based or Cu-based MOFs using [1]. It utilizes acetic acid as a modulator to achieve thermodynamic control, as detailed in the[3].

Step 1: Precursor Preparation Weigh 0.1 mmol (30.2 mg) of 4-(4-Carboxyphenoxy)phthalic acid and 0.3 mmol of the target metal salt (e.g., Zn(NO3)2⋅6H2O or Cu(NO3)2⋅3H2O ) into a 20 mL glass scintillation vial.

Step 2: Solvent & Modulator Blending Add 4.0 mL of DMF and 1.0 mL of Deionized Water to the vial. The water acts as a mild hydrolysis agent to assist in the deprotonation of the ligand's carboxylic acids. Add 2.0 mL of glacial acetic acid (modulator).

Step 3: Self-Validation & Dissolution Cap the vial and sonicate for 10–15 minutes. Critical Checkpoint: Hold the vial to the light. The solution must be completely transparent . If any microscopic particulates remain, they will act as heterogeneous nucleation sites and ruin single-crystal growth. If cloudy, add DMF dropwise (up to 1 mL) and sonicate again until clear.

Step 4: Thermal Programming Transfer the clear solution to a 15 mL Teflon-lined stainless steel autoclave. Seal the vessel tightly to prevent solvent loss. Place in a programmable muffle furnace.

-

Heating phase: Ramp from 25 °C to 100 °C over 2 hours.

-

Isothermal phase: Hold at 100 °C for 72 hours to allow for complete framework assembly.

-

Cooling phase: Cool to 25 °C at a rate of 1.0 °C/hr .

Step 5: Harvesting Carefully decant the mother liquor. Wash the resulting block-shaped or octahedral single crystals three times with 5 mL of fresh DMF. Store the crystals submerged in DMF at room temperature until ready for SCXRD analysis.

IV. Mechanistic Visualization

The following diagram illustrates the logical pathways of MOF crystallization based on reaction kinetics and modulator presence.

Fig 1. Kinetic vs. thermodynamic control pathways in MOF crystallization.

V. References

-

Title: Modulated Synthesis of Metal-Organic Frameworks through Tuning of the Initial Oxidation State of the Metal Source: European Journal of Inorganic Chemistry / ResearchGate URL: [Link]

-

Title: Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks Source: Crystal Growth & Design (ACS Publications) URL: [Link]

Sources

A Comparative Guide to Linker Selection in MOF Synthesis: 4-(4-Carboxyphenoxy)phthalic Acid vs. Trimesic Acid

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount, dictating the ultimate structural integrity and, consequently, the functional performance of the material. This guide provides an in-depth comparison of two tritopic carboxylate linkers: the flexible, V-shaped 4-(4-carboxyphenoxy)phthalic acid and the rigid, planar trimesic acid. By examining their intrinsic properties and the stability of the resulting MOFs, we aim to equip researchers with the critical insights needed for rational design and synthesis of robust frameworks for applications ranging from gas storage and catalysis to drug delivery.

The Contenders: A Structural Overview

The fundamental difference between 4-(4-carboxyphenoxy)phthalic acid and trimesic acid lies in their structural rigidity and geometry. This inherent distinction at the molecular level has profound implications for the resulting MOF architecture and its stability.

Trimesic Acid (Benzene-1,3,5-tricarboxylic acid, H₃BTC) is a well-established and widely used linker in MOF chemistry. Its rigid, planar structure, with carboxylate groups positioned at 120-degree angles, promotes the formation of highly ordered and often robust frameworks. This rigidity, however, can also lead to limitations in terms of structural flexibility and dynamic behavior.

4-(4-Carboxyphenoxy)phthalic acid (H₃L) presents a more complex, V-shaped geometry. The two benzene rings are connected by an ether linkage, which introduces a degree of conformational flexibility, allowing the rings to rotate.[1] This semi-rigid nature can lead to the formation of unique and diverse network topologies that may not be accessible with more rigid linkers.

Caption: Chemical structures of the rigid trimesic acid and the semi-rigid 4-(4-carboxyphenoxy)phthalic acid.